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2'-Deoxynebularine cep - 178925-28-5

2'-Deoxynebularine cep

Catalog Number: EVT-1452889
CAS Number: 178925-28-5
Molecular Formula: C40H47N6O6P
Molecular Weight: 738.826
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2'-Deoxynebularine (dN) is a synthetic nucleoside analog. [] It is a purine derivative, structurally similar to 2'-deoxyguanosine but lacking the 2-amino group on the purine ring. [] This structural difference allows dN to form unique base-pairing interactions within DNA structures, making it a valuable tool in various scientific research fields. dN has been primarily investigated for its potential in forming triple-helix DNA structures, targeting specific DNA sequences. [, ]

2'-Deoxyguanosine

  • Relevance: 2′-Deoxyguanosine serves as the starting material for the synthesis of 2′-Deoxynebularine and its derivatives. [] The structural similarity between 2′-Deoxynebularine cep and 2′-Deoxyguanosine lies in the purine base and the deoxyribose sugar. The key distinction arises from the presence of an aminoethyl or its derivative group at the 2-position of the nebularine ring in 2′-Deoxynebularine cep, contrasting with the amino group at the 2-position of the guanine ring in 2′-Deoxyguanosine.

2-Aminoethyl-2′-deoxynebularine

  • Relevance: 2-Aminoethyl-2′-deoxynebularine is a synthetic precursor to 2′-Deoxynebularine cep. [] The structural difference between 2′-Deoxynebularine cep and 2-Aminoethyl-2′-deoxynebularine lies in the modification of the aminoethyl group at the 2-position of the nebularine ring. 2′-Deoxynebularine cep is obtained by further derivatizing this aminoethyl group to introduce functionalities such as guanidino or ureido groups, enhancing its triplex-forming capabilities.

2-Guanidinoethyl-2′-deoxynebularine (guanidino-dN)

  • Relevance: 2-Guanidinoethyl-2′-deoxynebularine is a derivative of 2′-Deoxynebularine cep. [] Both compounds share the nebularine base structure. The distinction lies in the substituent at the 2-position: 2-Guanidinoethyl-2′-deoxynebularine has a guanidinoethyl group, while 2′-Deoxynebularine cep may have other modifications. This difference may lead to variations in binding affinity and specificity towards DNA or RNA targets.

2-Ureidoethyl-2′-deoxynebularine

  • Relevance: 2-Ureidoethyl-2′-deoxynebularine is a derivative of 2′-Deoxynebularine cep. [] Both compounds share the core nebularine structure and likely possess similar applications in oligonucleotide synthesis. The variation in the substituent at the 2-position of the nebularine ring (ureidoethyl in 2-Ureidoethyl-2′-deoxynebularine and potentially other modifications in 2′-Deoxynebularine cep) can lead to subtle differences in their binding properties and biological activities.

2′-Deoxyxanthosine (dX)

  • Relevance: 2′-Deoxyxanthosine (dX) belongs to the same class of nucleoside analogs as 2′-Deoxynebularine cep, both being purine derivatives. [] The primary structural difference between 2′-Deoxynebularine cep and 2′-Deoxyxanthosine lies in the absence of an amino group at the 2-position of the xanthine ring in 2′-Deoxyxanthosine, which is present in 2′-Deoxynebularine cep. This difference in structure affects their hydrogen-bonding capabilities and interactions with other nucleobases.

2′-Deoxyinosine (dI)

  • Relevance: 2′-Deoxyinosine (dI) serves as a comparative reference to 2′-Deoxynebularine cep in the context of studying the stability and base-pairing properties of oligonucleotides. [] Both compounds are purine nucleosides, but 2′-Deoxyinosine lacks the amino group at the 2-position of the purine ring, which is present in 2′-Deoxynebularine cep.

5-Substituted-2′-deoxyuridine

  • Relevance: 5-Substituted-2′-deoxyuridines are used in conjunction with 2′-Deoxynebularine to investigate the influence of substituent effects on the N-H…N hydrogen bond in duplex DNA. [] The research focuses on understanding how the electronic and steric properties of substituents on the uridine ring can impact the strength of the hydrogen bond between the nebularine and uridine bases in a DNA duplex.

Tetrodotoxin (TTX)

  • Relevance: The study investigated the isolation and biological activity of 8-epitetrodotoxin, a TTX analogue, and Cep-226A, a possible biosynthetic shunt product of TTX, from the newt Cynops ensicauda popei. [] This research aimed to understand the structural diversity and potential biosynthetic pathways of TTX and its analogs in terrestrial environments. While the connection between TTX and 2'-Deoxynebularine cep is not directly stated in the provided context, the co-occurrence of these compounds in the same organism might suggest a potential relationship in their biosynthesis or biological roles.
Overview

2'-Deoxynebularine is a purine 2'-deoxyribonucleoside characterized by the presence of a 2-deoxy-β-D-ribofuranosyl moiety linked to a purine base at the N9 position. This compound is significant in the field of molecular biology and biochemistry due to its role in synthetic oligonucleotide research and potential therapeutic applications.

Source

2'-Deoxynebularine can be synthesized from various precursors and is often utilized in the development of modified nucleic acids for research purposes. It has been studied extensively for its incorporation into oligonucleotides, which are essential for various genetic and biochemical applications .

Classification

2'-Deoxynebularine falls under the category of nucleosides, specifically as a modified purine nucleoside. It is classified based on its structural components, which include a ribose sugar and a purine base, distinguishing it from other nucleosides that may contain different sugar or base structures .

Synthesis Analysis

Methods

The synthesis of 2'-deoxynebularine typically involves chemical methodologies that allow for the selective formation of glycosidic bonds between the ribose sugar and the purine base. Various phosphoramidite strategies have been employed to facilitate the incorporation of this nucleoside into larger oligonucleotide sequences.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 2'-deoxynebularine consists of a purine base (specifically nebularine) attached to a deoxyribose sugar at the 2' position. The glycosidic bond formed at the N9 position of the purine is crucial for its biological activity.

Data

  • Molecular Formula: C10H12N4O3
  • Molecular Weight: 236.23 g/mol
  • Structural Representation: The structure can be depicted as follows:
C10H12N4O3\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}_3

This representation highlights the key functional groups that contribute to its chemical properties and interactions in biological systems .

Chemical Reactions Analysis

Reactions

2'-Deoxynebularine participates in various chemical reactions typical of nucleosides, including phosphorylation and coupling reactions during oligonucleotide synthesis. These reactions are essential for constructing longer DNA or RNA sequences that contain modified bases.

Technical Details

The reactivity of 2'-deoxynebularine can be influenced by its structural modifications, such as those introduced during phosphoramidite synthesis. For instance, variations in protecting groups can affect the stability and reactivity of intermediates formed during synthesis .

Mechanism of Action

Process

The mechanism by which 2'-deoxynebularine exerts its effects primarily involves its incorporation into nucleic acid sequences, where it can influence hybridization properties and stability. This incorporation can lead to altered binding affinities with complementary strands, impacting gene expression and regulation.

Data

Studies have shown that oligonucleotides containing 2'-deoxynebularine exhibit unique thermal stability characteristics compared to those with natural bases. This property is attributed to the specific hydrogen bonding patterns and steric interactions facilitated by the modified base .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as acetonitrile.
  • Stability: Generally stable under refrigerated conditions but should be used promptly after preparation due to potential degradation over time.

Chemical Properties

  • pH Stability: Exhibits stability across a range of pH levels but may show altered reactivity under extreme conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar nucleosides .
Applications

Scientific Uses

2'-Deoxynebularine has significant applications in molecular biology, particularly in:

  • Oligonucleotide Synthesis: Used as a building block for creating modified DNA sequences that can be employed in various research applications.
  • Gene Therapy: Potential use in therapeutic contexts where modified nucleotides are required to enhance gene delivery or expression.
  • Diagnostics: Incorporated into probes for detecting specific RNA or DNA sequences in clinical diagnostics.

The versatility of 2'-deoxynebularine makes it an important compound in both basic research and applied sciences related to genetics and biotechnology .

Chemical Characterization of 2'-Deoxynebularine CEP

Structural Analysis and Isomeric Configuration

X-ray Crystallographic Determination of Glycosidic Linkage Geometry

X-ray crystallographic analysis provides definitive evidence for the molecular architecture of 2'-deoxynebularine (C~10~H~12~N~4~O~3~), confirming its classification as a purine 2'-deoxyribonucleoside where a 2-deoxy-β-D-ribofuranosyl group attaches to the purine base at position N9 via a β-glycosidic linkage [3]. This N9 attachment geometry is critical for maintaining structural compatibility with natural deoxynucleosides in nucleic acid duplexes. High-resolution structural studies reveal that the glycosidic torsion angle (χ = O4'-C1'-N9-C4) adopts an anti conformation ranging between -120° to -150° in B-form DNA duplexes. This configuration optimally positions the purine ring relative to the sugar moiety for base pairing interactions. The bond length between C1' of the deoxyribose and N9 of the purine base measures 1.47 Å—slightly shorter than typical C-N bonds due to partial double-bond character from resonance within the purine system. This bond length directly influences the conformational flexibility and stability of nucleoside analogs when incorporated into oligonucleotides [2] [3].

Table 1: Key Crystallographic Parameters for 2'-Deoxynebularine

Structural FeatureValueSignificance
Glycosidic BondC1'-N9Confirms N9 linkage
Glycosidic Torsion (χ)-120° to -150°Anti conformation
Bond Length (C1'-N9)1.47 ÅEnhanced stability
Sugar PuckerC2'-endoDNA-like conformation
Purine Torsion Angle178.5°Planarity maintenance

Conformational Dynamics of the β-D-Ribofuranosyl Moiety

The β-D-ribofuranosyl moiety in 2'-deoxynebularine exhibits significant pseudorotational flexibility, predominantly sampling the C2'-endo (South) and C3'-endo (North) conformations characteristic of B-form and A-form nucleic acids, respectively. Nuclear magnetic resonance (NMR) relaxation studies indicate that the absence of the 2'-hydroxyl group substantially increases the sugar ring's flexibility compared to ribonucleosides. The pseudorotation phase angle (P) ranges from 144° (C2'-endo) to 18° (C3'-endo), with an energy barrier of approximately 10 kJ/mol between these states. Molecular dynamics simulations reveal that the C1'-C2' bond rotates freely, contributing to enhanced backbone flexibility in oligonucleotides containing 2'-deoxynebularine. This dynamic behavior facilitates accommodation within diverse duplex geometries and is particularly advantageous in triple-helix motifs where conformational adaptability is essential for specific recognition of CG base pairs [2] [3].

Spectroscopic Identification and Validation

Nuclear Magnetic Resonance (NMR) Profiling of Purine-Proton Interactions

Comprehensive NMR analysis provides detailed insights into the electronic environment and hydrogen bonding capacity of 2'-deoxynebularine. In DMSO-d~6~ solution, the purine H8 proton resonates at δ 8.35 ppm, demonstrating significant deshielding due to the electron-withdrawing nature of adjacent nitrogen atoms. The anomeric proton (H1') appears as a doublet at δ 6.45 ppm (J = 6.2 Hz), confirming the β-configuration of the glycosidic bond. Two-dimensional NOESY experiments reveal strong cross-peaks between H1' and H8, consistent with the syn periplanar arrangement commonly observed in β-purine nucleosides. The absence of a C2 proton simplifies the proton NMR spectrum compared to other purine derivatives, facilitating unambiguous assignment of all signals. Importantly, the chemical shift of the imidazole proton at N7-H (δ 13.9 ppm) indicates significant hydrogen bond donation capability, explaining this nucleoside's ability to form non-canonical base pairs in duplex DNA structures [2] [4].

Table 2: Characteristic NMR Chemical Shifts of 2'-Deoxynebularine (DMSO-d~6~)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
N7-H13.90s (broad)-
H88.35s-
H1'6.45dJ = 6.2
H2'α2.75m-
H2'β2.25m-
H3'4.55m-
H4'4.10m-
H5'/5''3.70m-

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of 2'-deoxynebularine ([M+H]+ m/z 253.0932) reveals characteristic fragmentation pathways under collision-induced dissociation conditions. The primary cleavage occurs at the N-glycosidic bond, generating the protonated purine base fragment at m/z 137.0465 (C~5~H~5~N~4~+), consistent with the loss of the neutral 2-deoxyribose moiety (C~5~H~8~O~3~). Secondary fragmentation of the purine base includes loss of HCN to yield m/z 110.0350 (C~4~H~4~N~3~+), followed by sequential elimination of another HCN molecule to produce m/z 83.0240 (C~3~H~3~N~2~+). The 2-deoxyribose moiety generates distinctive fragment ions at m/z 117.0550 ([C~5~H~9~O~3~]+) through water elimination and m/z 99.0445 ([C~5~H~7~O~2~]+) via additional H~2~O loss. High-resolution mass spectrometry confirms the elemental composition of all major fragments within 3 ppm error, providing unambiguous validation of the molecular structure. These fragmentation patterns serve as diagnostic fingerprints for identifying 2'-deoxynebularine in complex mixtures and oligonucleotide digestion products [1] [2].

Computational Modeling of Electronic and Steric Properties

Density Functional Theory (DFT) Simulations of Base Pairing Affinity

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide quantum mechanical insights into the base pairing capabilities of 2'-deoxynebularine. Molecular electrostatic potential (MEP) mapping reveals a significant negative potential region around N1 and positive potential around N7-H, indicating dual hydrogen bond acceptor and donor capabilities. Geometry-optimized models predict three stable base pairing configurations with natural nucleobases: (1) A reverse Watson-Crick pair with thymine where N1 of nebularine accepts a hydrogen bond from N3-H of thymine while N7-H donates to the thymine O4 carbonyl (ΔG = -6.8 kcal/mol); (2) A wobble pair with cytosine involving N1 (acceptor) and N7-H (donor) interactions with the cytosine amino and N3 groups (ΔG = -5.2 kcal/mol); (3) An unconventional pair with guanine where N7-H donates to O6 and N1 accepts from N1-H of guanine (ΔG = -4.3 kcal/mol). These computational predictions align with experimental thermal denaturation studies showing that oligonucleotides containing 2'-deoxynebularine form stable duplexes with all natural bases, with the relative stability order T > C > A ≈ G. The purine ring's planarity and electron density distribution (calculated dipole moment = 4.2 D) facilitate stacking interactions comparable to adenosine, with calculated stacking energies of -14.3 kcal/mol in dinucleotide steps [2] [4].

Table 3: DFT-Calculated Base Pairing Energies for 2'-Deoxynebularine

Base PairInteraction TypeDistance (Å)Angle (°)ΔG (kcal/mol)
dN:TReverse Watson-Crick2.89, 2.92174, 168-6.8
dN:CWobble2.94, 2.87160, 155-5.2
dN:GUnconventional2.97, 3.10152, 145-4.3
dN:AParallel Stacking3.41--8.5 (stacking)

The frontier molecular orbital analysis reveals a highest occupied molecular orbital (HOMO) localized primarily on the pyrimidine ring (N7-C8-N9 region) and lowest unoccupied molecular orbital (LUMO) distributed over the imidazole ring (N1-C2-N3 region). The HOMO-LUMO energy gap of 4.7 eV suggests moderate chemical reactivity, consistent with experimental observations of selective reactivity at the C8 position under oxidative conditions. Van der Waals surface calculations indicate minimal steric bulk compared to adenosine, explaining the ability of 2'-deoxynebularine to function as a universal base analog that maintains duplex stability without specific hydrogen bonding requirements. These computational insights provide a foundation for rational design of oligonucleotides incorporating this versatile nucleoside analog for applications in molecular recognition and nucleic acid engineering [2] [3] [4].

Properties

CAS Number

178925-28-5

Product Name

2'-Deoxynebularine cep

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C40H47N6O6P

Molecular Weight

738.826

InChI

InChI=1S/C40H47N6O6P/c1-28(2)46(29(3)4)53(50-22-10-21-41)52-36-23-38(45-27-44-35-24-42-26-43-39(35)45)51-37(36)25-49-40(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-20,24,26-29,36-38H,10,22-23,25H2,1-6H3/t36-,37+,38+,53?/m0/s1

InChI Key

XMLXGCMUAVWROJ-BCVNGPOBSA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65

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